molecular formula C19H21ClFN3O2 B2851574 2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2380041-17-6

2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2851574
CAS No.: 2380041-17-6
M. Wt: 377.84
InChI Key: BCJJGEIMWLGJLQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and pyridazinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the chloro and fluoro groups.

    Piperidine Ring Formation: Cyclization reactions to form the piperidine ring.

    Pyridazinyl Group Addition: Coupling reactions to attach the pyridazinyl group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific groups to achieve desired chemical properties.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 4-Chloro-2-fluoro-6-methoxyacetophenone

Uniqueness

Compared to similar compounds, 2-(2-Chloro-6-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-13-5-6-18(23-22-13)26-12-14-7-9-24(10-8-14)19(25)11-15-16(20)3-2-4-17(15)21/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJJGEIMWLGJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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